molecular formula C17H16N4O3S B2404192 6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251675-11-2

6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2404192
CAS No.: 1251675-11-2
M. Wt: 356.4
InChI Key: XBKYBTHYZQYPEY-UHFFFAOYSA-N
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Description

6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple fused rings, including isoquinoline, isothiazole, and pyrimidine, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step reactions that include the formation of the core heterocyclic structures followed by functional group modifications. One common approach is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea . This method is advantageous due to its simplicity, high efficiency, and the ability to produce a wide range of heterocyclic compounds under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. For example, the use of nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst has been reported to enhance the efficiency of the Biginelli reaction . The reaction is typically carried out in ethanol, a green and commercially available solvent, at room temperature, which further adds to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds with potentially different biological activities.

Scientific Research Applications

    Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It has shown promise in biological studies due to its ability to interact with various biomolecules, making it a candidate for drug development and biochemical research.

    Medicine: The compound’s unique structure and biological activity suggest potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Its chemical properties make it useful in the development of materials with specific functionalities, such as catalysts and sensors.

Mechanism of Action

The mechanism by which 6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione apart is its unique combination of fused heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-ethyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-21-15(22)13-12(18-17(21)24)14(25-19-13)16(23)20-8-7-10-5-3-4-6-11(10)9-20/h3-6H,2,7-9H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKYBTHYZQYPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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